alpha-(3-Furyl)aminoacetonitrile
Description
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-(furan-3-ylamino)acetonitrile |
InChI |
InChI=1S/C6H6N2O/c7-2-3-8-6-1-4-9-5-6/h1,4-5,8H,3H2 |
InChI Key |
NNBVPNKDBCGVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physical and Spectroscopic Properties
Optical Activity:
- α-(3-Furyl)aminoacetonitrile derivatives (e.g., compound 2) exhibit optical rotation values such as [α]²²D = -101.4 (c 0.2, CHCl₃), differing significantly from natural analogs like ent-halima derivatives ([α]²²D = -151.5) .
- AAN lacks optical activity due to its simpler structure but shows distinct IR features (e.g., νCN at 2237 cm⁻¹ in pure ice) .
IR Spectroscopy:
Reactivity and Stability
Reaction with CO₂:
- AAN reacts with CO₂ at 130–240 K to form carbamates (NC-CH₂-NH-COO⁻ and NC-CH₂-NH₃⁺) .
- α-(3-Furyl)aminoacetonitrile’s reactivity with CO₂ is unreported, but the electron-rich furan ring may inhibit carbamate formation by stabilizing the amino group.
Thermal Stability:
Preparation Methods
Classic Strecker Protocol
In the traditional approach, 3-furaldehyde reacts with ammonium chloride and sodium cyanide in aqueous acetic acid at 0–5°C. The reaction proceeds via imine formation, followed by cyanide addition to yield the target compound. A representative procedure from Patent CN102432501A involves:
Modified Strecker-Type Reactions
Recent advancements employ N,N-disubstituted aminomalononitriles as cyanide donors, enabling water-based reactions without toxic HCN. For example:
-
Substrate : 3-Furaldehyde + N,N-diethylaminomalononitrile.
-
Catalyst : None required.
-
Solvent : Water.
This method avoids hazardous cyanide handling and improves scalability.
Metal-Catalyzed Cyanation of 3-Furyl Imines
Transition-metal catalysts enhance the efficiency of imine cyanation. Ce(III)-based catalysts, such as Ce(OTf)₃, are particularly effective for α-aminonitrile synthesis.
Cerium(III)-Mediated Reaction
-
Substrates : 3-Furyl imine + Trimethylsilyl cyanide (TMSCN).
-
Catalyst : Ce(OTf)₃ (5 mol%).
-
Conditions : Room temperature, 12 hours.
The mechanism involves Lewis acid activation of the imine, facilitating nucleophilic cyanide attack.
Nucleophilic Substitution of Halogenated Intermediates
Halogenated precursors offer a versatile route. For instance, 3-furyl bromides react with aminoacetonitrile derivatives under basic conditions.
SN2 Displacement
-
Substrate : 3-Bromofuran + Potassium phthalimidomalononitrile.
-
Base : K₂CO₃.
-
Solvent : DMF, 80°C, 8 hours.
This method is limited by the availability of halogenated furans but provides high regioselectivity.
Reductive Amination of 3-Furyl Ketones
Reductive amination of 3-furyl ketones with ammonium acetate and sodium cyanoborohydride yields α-aminonitriles.
Optimized Procedure
-
Substrate : 3-Furyl methyl ketone + NH₄OAc.
-
Reducing Agent : NaBH₃CN.
-
Solvent : MeOH, 24 hours.
Side products like over-reduced amines necessitate careful stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A 2023 study demonstrated:
This method is ideal for high-throughput screening but requires specialized equipment.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization
Strecker Reaction Mechanism
Q & A
Q. Basic
- Rotational spectroscopy : Measures ground-state transitions for structural parameters (e.g., dipole moments, rotational constants) .
- High-resolution infrared (IR) spectroscopy : Identifies fundamental vibrational bands (500–1000 cm⁻¹) and excited-state transitions .
- Matrix isolation IR : Resolves metastable conformers in argon matrices at 20 K .
How do computational methods enhance predictions of this compound’s spectroscopic properties?
Advanced
DFT and coupled-cluster (CCSD(T)) calculations address limitations in experimental
- Vibrational-rotational coupling constants : Predict line intensities and partition functions for LTE modeling in interstellar media .
- Anharmonic corrections : Improve accuracy of vibrational energies (e.g., ν₁₁=1 at 298 cm⁻¹ vs. experimental 305 cm⁻¹) .
- Spectral catalogs : Generate databases (e.g., JPL, CDMS) for astronomical surveys .
What mechanisms explain the interstellar detection of this compound?
Basic
Aminoacetonitrile is detected in Sgr B2(N1) via:
- ALMA ReMoCA survey : Identifies rotational lines (3 mm) under LTE conditions (T=200 K, N=1.1×10¹⁷ cm⁻²).
- Vibrationally excited states : ν₁₁=1 and ν₁₈=1 states confirm thermal excitation in hot cores .
How do astrophysical ice analogs influence aminoacetonitrile formation via the Strecker synthesis?
Advanced
Reaction efficiency depends on:
- Ice composition : Excess [NH⁺−CN] salt prevents polymerization of methanimine.
- Temperature gradients : Warming phases (20→230 K) trigger sublimation of HCN/NH₃, enabling nitrile formation .
- Mass ratios : Optimal methanimine/salt ratios (~1:5) maximize yield .
What challenges arise in determining the equilibrium structure of this compound?
Basic
Key issues include:
- Conformational flexibility : Multiple rotamers complicate rotational constant measurements.
- Isotopic substitution : Limited availability of ¹³C/¹⁵N-enriched samples for precise structural refinement .
How do experimental and theoretical vibrational data inform astrochemical models?
Advanced
Mismatches in vibrational assignments (e.g., ν₁₇=1 at 422 cm⁻¹ vs. DFT-predicted 435 cm⁻¹) highlight:
- Anharmonicity effects : Require inclusion in quantum-chemical models.
- Interstellar line confusion : High-resolution catalogs reduce false positives in ALMA data .
What role does this compound play in prebiotic chemistry?
Basic
It is a precursor to glycine, with:
- Longevity in space : Half-life ~1330 years under UV irradiation, enabling survival in molecular clouds .
- Reactivity : Dissociates via electron interactions to form amino acids in protoplanetary environments .
How is the stability of this compound tested under simulated space conditions?
Q. Advanced
- Gamma-ray/heavy particle irradiation : Quantifies degradation rates (e.g., 50% loss at 1 kGy).
- Cryogenic preservation : Stability in ices (10–50 K) confirms suitability for interstellar delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
